Structural and Physicochemical Profiling of 6-Fluoro-2,7-dimethylquinolin-8-amine: A Strategic Scaffold in Medicinal Chemistry
Structural and Physicochemical Profiling of 6-Fluoro-2,7-dimethylquinolin-8-amine: A Strategic Scaffold in Medicinal Chemistry
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In contemporary drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has revolutionized the optimization of pharmacokinetic and pharmacodynamic profiles. 6-Fluoro-2,7-dimethylquinolin-8-amine (CAS: 1420791-46-3) represents a highly specialized fluorinated quinoline derivative[1]. By integrating a strongly electronegative fluorine atom with electron-donating methyl and amine groups on a rigid quinoline core, this molecule offers a unique electronic topology. This technical whitepaper dissects the structural causality, physicochemical properties, and validated synthetic workflows of this compound, providing a comprehensive guide for its application as an enzyme inhibitor and antineoplastic building block[2][3].
Chemical Architecture and Causality of Substituents
The pharmacological utility of 6-Fluoro-2,7-dimethylquinolin-8-amine is not accidental; it is the direct result of its precise molecular architecture. Every functional group contributes to a specific physicochemical outcome:
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The Quinoline Core: Serves as a rigid, planar, and lipophilic foundation that readily intercalates with hydrophobic pockets in target proteins or DNA[4].
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6-Fluoro Substitution: The carbon-fluorine (C-F) bond is exceptionally strong (approx. 485 kJ/mol). Placing fluorine at the 6-position serves a dual purpose: it blocks a primary site of cytochrome P450-mediated oxidative metabolism, thereby drastically increasing the molecule's metabolic half-life, and it enhances overall lipophilicity (modulating the Hansch parameter) to improve cellular membrane permeability[5].
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2,7-Dimethyl Groups: These alkyl groups provide steric bulk. The 2-methyl group adjacent to the quinoline nitrogen sterically hinders non-specific nucleophilic attacks, while the 7-methyl group works in tandem with the 6-fluoro group to restrict the rotational freedom of adjacent binding residues in the target receptor, locking the molecule into an active conformation.
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8-Amine Group: Acts as a critical hydrogen bond donor. In biological systems, the amine group facilitates strong, directional hydrogen bonding with target enzymes, stabilizing the drug-receptor complex[2]. Furthermore, in synthetic chemistry, the 8-amino group acts as a powerful bidentate directing group for transition-metal-catalyzed C-H functionalization[6].
Physicochemical Properties
Understanding the baseline physical data is critical for formulation and downstream assay development. The table below summarizes the core quantitative metrics of the compound[1][2].
| Property | Value | Causality / Implication |
| CAS Number | 1420791-46-3 | Unique identifier for regulatory tracking. |
| Molecular Formula | C₁₁H₁₁FN₂ | Defines the stoichiometry for reaction scaling. |
| Molecular Weight | 190.22 g/mol | Low MW (<500 Da) strictly adheres to Lipinski’s Rule of 5, ensuring high oral bioavailability. |
| Monoisotopic Mass | 190.0906 Da | Critical for high-resolution LC-MS identification during in-process controls. |
| XLogP3-AA | ~1.9 - 2.4 | Optimal partition coefficient for crossing lipid bilayers while maintaining aqueous solubility. |
| Canonical SMILES | CC1=NC2=C(C(=C(C=C2C=C1)F)C)N | Utilized for in silico docking and computational modeling. |
Validated Synthetic Workflow
To ensure high yield and regioselectivity, the synthesis of 6-Fluoro-2,7-dimethylquinolin-8-amine must be tightly controlled. The following protocol leverages an electron-transfer-enabled fluorination pathway using Selectfluor, a method proven to yield high regioselectivity in 8-aminoquinoline derivatives[7][8].
Step-by-Step Methodology: Regioselective Fluorination
Note: This protocol is a self-validating system. In-Process Controls (IPCs) are embedded to prevent downstream contamination.
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Substrate Preparation: Dissolve 1.0 equivalent of 2,7-dimethylquinolin-8-amine in a polar aprotic solvent (e.g., acetonitrile) under an inert argon atmosphere.
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Activation: Introduce 1.2 equivalents of Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The addition of a catalytic amount of acetic acid (HOAc) is recommended to facilitate the radical pathway[7].
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Reaction Propagation: Stir the mixture at 60°C for 4–6 hours. The reaction proceeds via a radical intermediate where the electron-rich π-system of the quinoline is oxidized by Selectfluor, followed by highly selective fluorine transfer to the 6-position[8].
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IPC Validation (Self-Validation Check): Before quenching, extract a 10 µL aliquot. Perform rapid LC-MS and ¹⁹F-NMR. Pass Criteria: A singular ¹⁹F signal (typically around -115 to -120 ppm depending on solvent) confirms regioselectivity. The absence of multi-fluorinated byproducts validates the stoichiometry.
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Quenching and Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography to isolate the pure 6-Fluoro-2,7-dimethylquinolin-8-amine[2].
Fig 1: Radical-mediated regioselective fluorination workflow for 6-Fluoro-2,7-dimethylquinolin-8-amine.
Mechanistic Pharmacology and Applications
The unique structural topology of 6-Fluoro-2,7-dimethylquinolin-8-amine makes it a privileged scaffold in oncology and infectious disease research.
Antineoplastic and Enzyme Inhibitory Action
Fluorinated quinolines have demonstrated potent anticancer properties, particularly against aggressive models such as Triple-Negative Breast Cancer (TNBC)[3][9]. The mechanism of action heavily relies on the molecule's ability to act as a competitive enzyme inhibitor. The fluorine atom significantly enhances the binding affinity to hydrophobic pockets within target kinases, while the 8-amine group anchors the molecule via hydrogen bonding to the enzyme's catalytic backbone[2].
Multivalent Target Binding Mechanism
The efficacy of this compound is driven by a multivalent binding approach, where different regions of the molecule simultaneously engage the target receptor to lower the dissociation constant ( Kd ).
Fig 2: Multivalent target binding mechanism of 6-Fluoro-2,7-dimethylquinolin-8-amine.
Conclusion
6-Fluoro-2,7-dimethylquinolin-8-amine is a highly optimized chemical entity that bridges the gap between synthetic feasibility and potent biological activity. By understanding the causality behind its structural components—specifically the metabolic shielding provided by the fluorine atom and the hydrogen-bonding capacity of the amine group—researchers can effectively leverage this compound as a foundational building block for next-generation therapeutics.
References
- EvitaChem. "Buy 6-Fluoro-2,7-dimethylquinolin-8-amine (EVT-12041537) - EvitaChem." EvitaChem Catalog.
- Guidechem. "6-fluoro-2,7-dimethylquinolin-8-amine 1420791-46-3 wiki - Guidechem." Guidechem Database.
- Zhang, Y. et al. "C5-Regioselective C–H fluorination of 8-aminoquinoline amides and sulfonamides with Selectfluor under metal-free conditions." Organic & Biomolecular Chemistry (RSC Publishing).
- Yadav, A. et al. "Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer." ACS Omega.
- Journal of the American Chemical Society. "Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines." ACS Publications.
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